
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is an organic compound that features a naphthalene ring substituted with a methoxy group at the 7th position and a cyclopentanecarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and cyclopentanecarboxylic acid.
Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with cyclopentanecarboxylic acid in the presence of a suitable catalyst.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 1-(7-Hydroxy-1-naphthyl)cyclopentanecarboxylic Acid.
Reduction: Formation of 1-(7-Methoxy-1-naphthyl)cyclopentanol.
Substitution: Various substituted derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylcyclopentanecarboxylic Acid
- 1-Phenyl-1-cyclopentanecarboxylic Acid
- Cyclopentanecarboxylic Acid
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is unique due to the presence of the methoxy-substituted naphthalene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-(7-methoxynaphthalen-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H18O3/c1-20-13-8-7-12-5-4-6-15(14(12)11-13)17(16(18)19)9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
HSCAVCYTUPXFJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


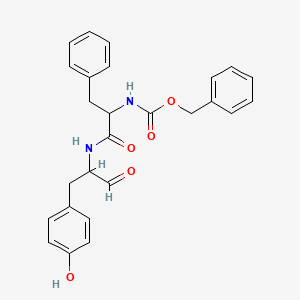
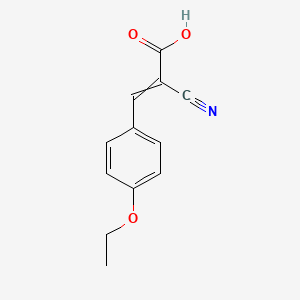
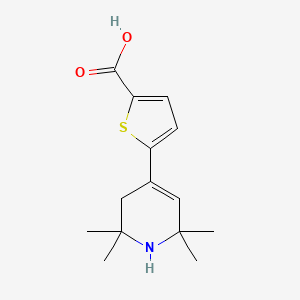
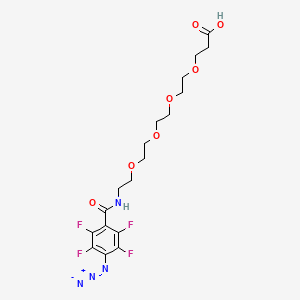
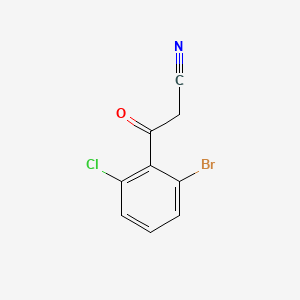
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)


![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

